Methyl (trimethylsilyl)propiolate

説明

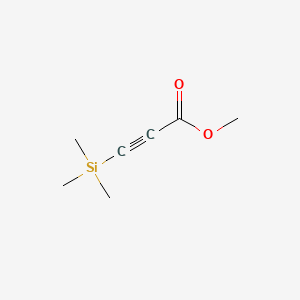

Methyl (trimethylsilyl)propiolate is a chemical compound with the molecular formula C7H12O2Si . It is used as an intermediate in the production of OLEDs and pharmaceuticals .

Synthesis Analysis

The trimethylsilyl group is a functional group in organic chemistry, consisting of three methyl groups bonded to a silicon atom . This group is often used to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .Molecular Structure Analysis

The molecular structure of Methyl (trimethylsilyl)propiolate consists of a propiolic acid molecule where one of the hydrogens has been replaced by a trimethylsilyl group . The InChI code for this compound is 1S/C7H12O2Si/c1-9-7(8)5-6-10(2,3)4/h1-4H3 .Chemical Reactions Analysis

The trimethylsilyl group in Methyl (trimethylsilyl)propiolate can be used as a temporary protecting group during chemical synthesis or some other chemical reactions . It can also make the compound more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .Physical And Chemical Properties Analysis

Methyl (trimethylsilyl)propiolate is a liquid at room temperature . It has a molecular weight of 156.26 , a predicted density of 0.937 g/cm3 , and a refractive index of 1.4400 . Its boiling point is between 71-75°C at 11mmHg .科学的研究の応用

Synthesis of Functional Pyrroles

Methyl (trimethylsilyl)propiolate has been utilized in the synthesis of functional pyrroles. The addition reactions of organocuprates on methyl-bis(trimethylsilyl)aminomethyl-propiolate lead to the formation of Z-vinyl cuprate with high stereoselectivity. This method allows for the formation of various functional substituted pyrroles in one step, demonstrating its significance in organic synthesis (Corriu, Moreau, & Vernhet, 1987).

Hydrosilylations of Propiolate Esters

The compound plays a crucial role in the regioselective hydrosilylations of propiolate esters. Studies have shown Lewis acid and substituent dependency in the hydrosilylation of propiolate esters with tris(trimethylsilyl)silane. The research presents a comprehensive understanding of the mechanisms involved, indicating significant potential in fine chemical synthesis (Liu, Yamazaki, & Yamabe, 2005).

Three-Component Carboarylation

Methyl (trimethylsilyl)propiolate is employed in three-component carboarylation reactions of unactivated imines with arynes and carbon nucleophiles. This transition metal-free method enables the creation of a variety of functionalized tertiary amines, highlighting its versatility in complex organic molecule synthesis (Xu et al., 2017).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

In GC-MS analysis, methyl (trimethylsilyl)propiolate derivatives have been used for the detection of certain compounds in complex matrices. For instance, it's used in identifying 1,3-dichloro-2-propanol and 3-chloro-1,2-propandiol in soy sauce, showcasing its importance in analytical chemistry (Lee, Chiu, & Dou, 2007).

Coupling Reactions and Cyclization

The compound is instrumental in three-component coupling reactions and cyclization. For example, its use in the reaction with N-tosylimine and tosylamide mediated by DABCO demonstrates its utility in the synthesis of chromenes and other organic molecules (Matsuya et al., 2008).

Safety and Hazards

Methyl (trimethylsilyl)propiolate is a flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and using it only outdoors or in a well-ventilated area .

特性

IUPAC Name |

methyl 3-trimethylsilylprop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2Si/c1-9-7(8)5-6-10(2,3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGHAMBKHIDZDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340005 | |

| Record name | METHYL (TRIMETHYLSILYL)PROPIOLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (trimethylsilyl)propiolate | |

CAS RN |

42201-71-8 | |

| Record name | METHYL (TRIMETHYLSILYL)PROPIOLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。